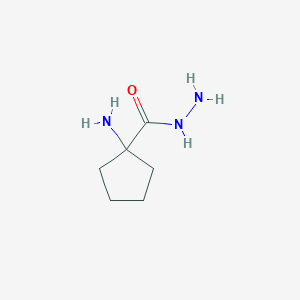

1-Aminocyclopentanecarbohydrazide

Beschreibung

Eigenschaften

CAS-Nummer |

4854-67-5 |

|---|---|

Molekularformel |

C6H13N3O |

Molekulargewicht |

143.19 g/mol |

IUPAC-Name |

1-aminocyclopentane-1-carbohydrazide |

InChI |

InChI=1S/C6H13N3O/c7-6(5(10)9-8)3-1-2-4-6/h1-4,7-8H2,(H,9,10) |

InChI-Schlüssel |

DTJPIHAAAFWLKX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)(C(=O)NN)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Aminocyclopentanecarbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone. This intermediate is then treated with an amino group donor, such as ammonium acetate, under acidic conditions to yield 1-aminocyclopentanecarbohydrazide .

Industrial Production Methods: Industrial production of 1-aminocyclopentanecarbohydrazide typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Aminocyclopentanecarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino and carbohydrazide groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions often conducted in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives such as cyclopentanone derivatives.

Reduction: Reduced derivatives like cyclopentylamines.

Substitution: Substituted derivatives with various functional groups attached to the cyclopentane ring.

Wissenschaftliche Forschungsanwendungen

1-Aminocyclopentanecarbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties

Wirkmechanismus

The mechanism of action of 1-aminocyclopentanecarbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the target enzyme or receptor and the context of its application .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The table below highlights key structural distinctions between 1-aminocyclopentanecarbohydrazide and related compounds:

Key Observations :

- Ring Size: The 5-membered cyclopentane ring in 1-aminocyclopentanecarbohydrazide provides greater conformational flexibility compared to ACC’s strained 3-membered cyclopropane ring .

Binding Affinity Comparison (Docking Studies)

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| 1,6-dihydro-3-pyridinecarboxamide 1-oxide | -6.25 |

| 3,4-dihydro-2H-pyran-4-yl acetate | -5.99 |

| 1-Aminocyclopentanecarbohydrazide | -5.79 |

| 2,5-diethylcyclopentanol | -5.88 |

This indicates that while 1-aminocyclopentanecarbohydrazide has moderate binding affinity, its carbohydrazide group may offer unique interactions for further optimization .

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Cyclopentane oxidation | MnO₂, CH₂Cl₂, 0°C | Monitor reaction via TLC |

| Hydrazide formation | NH₂NH₂·H₂O, pH 7.5, RT | Use excess hydrazine (1.5 eq) |

Basic: What analytical techniques are essential for characterizing 1-aminocyclopentanecarbohydrazide?

Methodological Answer:

Robust characterization requires a multi-technique approach:

- Structural confirmation : ¹H/¹³C NMR to resolve cyclopentane ring protons and hydrazide NH signals. For example, NH protons appear as broad singlets at δ 6.8–7.2 ppm .

- Purity assessment : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (210 nm).

- Mass validation : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ (e.g., m/z 157.0974 for C₆H₁₁N₃O) .

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical) .

Advanced: How can researchers design experiments to investigate the conformational flexibility of 1-aminocyclopentanecarbohydrazide in peptide mimetics?

Methodological Answer:

To study conformational behavior:

Computational modeling : Use density functional theory (DFT) or molecular dynamics (MD) simulations to predict low-energy conformers. Focus on cyclopentane ring puckering and hydrazide torsion angles .

Experimental validation :

- X-ray crystallography : Co-crystallize with a peptide backbone (e.g., Boc-protected dipeptide) to resolve intramolecular H-bonding.

- Circular dichroism (CD) : Compare spectra with computational predictions to detect dominant conformers in solution .

Control variables : Solvent polarity (e.g., DMSO vs. water) and temperature (4–37°C) to assess environmental effects .

Q. Table 2: Key Variables in Conformational Studies

| Variable | Impact on Conformation | Recommended Range |

|---|---|---|

| Solvent polarity | Alters H-bonding propensity | DMSO (polar aprotic) vs. H₂O |

| Temperature | Affects entropy-driven shifts | 25°C (RT) to 37°C (biological) |

Advanced: How should contradictory data on the biological activity of 1-aminocyclopentanecarbohydrazide derivatives be resolved?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities. Follow these steps:

Replicate experiments : Repeat assays (n ≥ 3) under identical conditions (e.g., cell line passage number, incubation time).

Purity verification : Reanalyze compounds via HPLC and HRMS to exclude degradation products .

Statistical analysis : Apply ANOVA or t-tests to compare IC₅₀ values across studies. Consider batch effects (e.g., solvent lot variations) .

Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities independently .

Advanced: What strategies mitigate safety risks during large-scale synthesis of 1-aminocyclopentanecarbohydrazide?

Methodological Answer:

Safety protocols must address reactivity and toxicity:

- Ventilation : Use fume hoods (≥100 fpm face velocity) during hydrazine handling .

- Personal protective equipment (PPE) : Nitrile gloves (≥8 mil thickness) and full-face respirators with organic vapor cartridges .

- Waste disposal : Neutralize hydrazine waste with 10% HCl before disposal to prevent exothermic reactions .

Basic: How should researchers document synthetic procedures for reproducibility?

Methodological Answer:

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed methods : Specify reaction scales, equipment (e.g., Schlenk line for air-sensitive steps), and purification thresholds (e.g., "dried over MgSO₄ until H₂O < 0.1% by Karl Fischer") .

- Supporting information : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (CIF files) .

- Reference standards : Compare spectral data with known compounds (e.g., 1-aminocyclopropanecarboxylic acid derivatives) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.